![molecular formula C18H25FN2O2 B5796179 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone](/img/structure/B5796179.png)
1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone, also known as FIPB, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. FIPB is a small molecule inhibitor that targets specific enzymes and proteins in the body, making it a promising candidate for the development of new drugs for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone involves its binding to specific enzymes and proteins in the body, thereby inhibiting their activity. 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone has been found to target several key enzymes and proteins involved in cancer cell growth and survival, including histone deacetylases, protein kinase C, and the androgen receptor. By inhibiting these targets, 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone can induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone has been found to have several biochemical and physiological effects in the body, including the modulation of gene expression, the inhibition of cell proliferation and survival, and the suppression of inflammation. 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone has also been shown to have anti-angiogenic effects by inhibiting the growth of new blood vessels that are necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone is its specificity for certain enzymes and proteins, which makes it a promising candidate for the development of targeted therapies for various diseases. However, the use of 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone in lab experiments is limited by its low solubility in water and its potential toxicity at high concentrations. Further studies are needed to optimize the formulation and delivery of 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone for therapeutic use.
Orientations Futures
Future research on 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone could focus on several areas, including the development of new formulations and delivery methods, the identification of new targets for 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone inhibition, and the evaluation of its efficacy and safety in clinical trials. In addition, 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone could be used as a tool for studying the molecular mechanisms of cancer and other diseases, providing insights into new therapeutic targets and strategies.
Méthodes De Synthèse
The synthesis of 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone involves several steps, including the reaction of 3-fluoro-4-(4-isobutyryl-1-piperazinyl)benzene with butyryl chloride in the presence of a base, followed by purification and isolation of the desired product. The yield of 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone can be improved by optimizing the reaction conditions and using high-quality starting materials.
Applications De Recherche Scientifique
1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone has been extensively studied for its potential applications in the treatment of cancer, inflammation, and other diseases. For example, 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone has been shown to inhibit the growth of cancer cells by targeting specific enzymes involved in cell proliferation and survival. In addition, 1-[3-fluoro-4-(4-isobutyryl-1-piperazinyl)phenyl]-1-butanone has been found to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines.
Propriétés
IUPAC Name |
1-[3-fluoro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O2/c1-4-5-17(22)14-6-7-16(15(19)12-14)20-8-10-21(11-9-20)18(23)13(2)3/h6-7,12-13H,4-5,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWDUWNXHOANDPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C(C)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-Fluoro-4-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]butan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

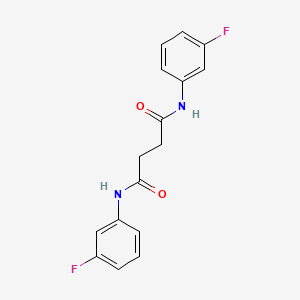
![2-(2-methylphenoxy)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B5796104.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5796107.png)
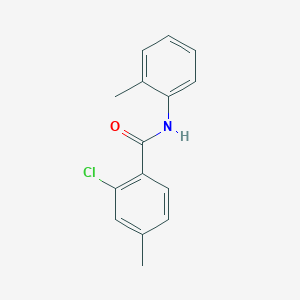
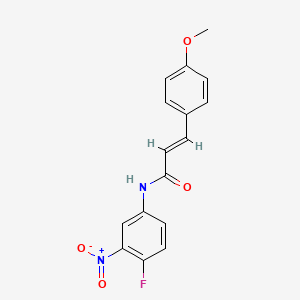
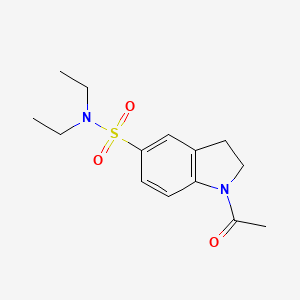
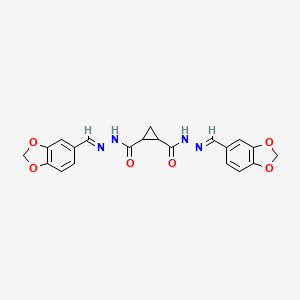
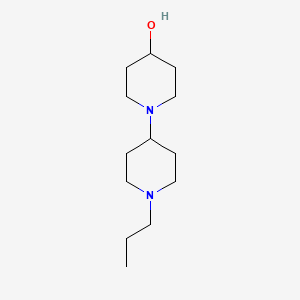
![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)
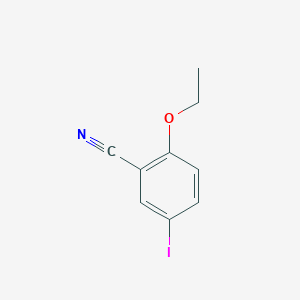
![N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5796159.png)
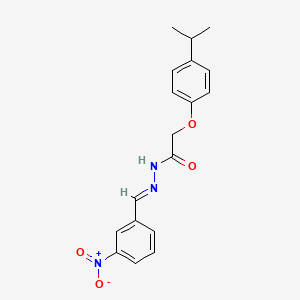
![3-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5796171.png)
![4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B5796190.png)